Lead(II) sulfate (PbSO4, CAS 7446-14-2) is a highly insoluble, dense, orthorhombic crystalline solid that serves as a fundamental material in electrochemical energy storage, hydrometallurgy, and specialized materials science. Unlike common soluble lead salts, PbSO4 is characterized by its extreme resistance to aqueous dissolution and its high crystallographic density of approximately 6.29 g/cm³ [1]. Industrially, it is most recognized as the discharged state of active materials in lead-acid batteries, making it an indispensable baseline compound for battery research, desulfurization process engineering, and the development of advanced expander additives [2]. For procurement professionals and researchers, procuring high-purity PbSO4 ensures reproducible solid-state behavior without the need to electrochemically synthesize the sulfate phase from precursor oxides, thereby eliminating morphological inconsistencies in rigorous analytical workflows.
Substituting Lead(II) sulfate with other lead salts or isostructural sulfates compromises both chemical stability and experimental validity. If a buyer substitutes a soluble precursor like Lead(II) nitrate, the material will immediately dissolve in aqueous environments, preventing its use as a stable solid-state template or non-leaching filler [1]. Conversely, attempting to use Lead(II) oxide (PbO) as a stand-in for battery research requires complex electrochemical conversion to form the sulfate layer, which often leaves unreacted PbO cores and irreproducible 'hard sulfation' crystal sizes [2]. Furthermore, while Barium sulfate shares the same orthorhombic crystal structure and insolubility, it is electrochemically inert in the lead-acid voltage window and possesses a significantly lower density, making it an inadequate substitute for density-critical or electrochemically active applications [3].
When designing non-leaching composites or studying heterogeneous solid-liquid interfaces, the solubility of the lead source is a primary procurement filter. Lead(II) sulfate exhibits extreme insolubility in water, with a solubility of just ~0.0045 g/100 mL at 25 °C (Ksp ~1.6 × 10^-8) [1]. In stark contrast, Lead(II) nitrate is highly soluble, dissolving at approximately 52 g/100 mL under the same conditions. This massive difference means that PbSO4 remains structurally intact in aqueous environments where nitrate or acetate salts would completely dissociate [2].
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | ~0.0045 g/100 mL (Ksp ~1.6 × 10^-8) |
| Comparator Or Baseline | Lead(II) nitrate: ~52 g/100 mL |
| Quantified Difference | >10,000-fold lower solubility for PbSO4 |
| Conditions | Standard aqueous solution at 25 °C |
Procuring the sulfate form is mandatory for applications requiring a stable, non-leaching lead solid, preventing catastrophic material loss in wet environments.
In battery recycling research, accurately measuring the efficiency of desulfurization reagents (such as sodium citrate or ammonium carbonate) requires a pure analytical baseline. Crude spent battery paste typically contains a ~50/50 mixture of PbSO4 and easily leachable lead oxides (PbO/PbO2) [1]. Using pure PbSO4 isolates the rate-limiting desulfurization step, as organic acids like citric acid react rapidly with PbO but exhibit sluggish kinetics with PbSO4 unless specific chelators are optimized [2]. Procuring pure PbSO4 eliminates the confounding baseline interference of the oxide fraction, allowing for precise stoichiometric calibration of the recovery process.
| Evidence Dimension | Desulfurization kinetic isolation |
| Target Compound Data | Pure PbSO4: Isolates sulfate-specific leaching kinetics |
| Comparator Or Baseline | Crude battery paste: Confounded by rapid PbO dissolution |
| Quantified Difference | Eliminates ~50% oxide interference in leaching assays |
| Conditions | Hydrometallurgical reagent testing (e.g., citric acid / sodium citrate leaching) |
Allows recycling engineers to accurately benchmark desulfurization reagents without the data-skewing effects of easily leached lead oxides.
For applications requiring heavy, insoluble fillers—such as specialized radiation shielding or acoustic dampening composites—density is the critical performance metric. While Barium sulfate is the standard industrial insoluble sulfate, its density is approximately 4.50 g/cm³[1]. Lead(II) sulfate, sharing the same stable orthorhombic crystal lattice, offers a significantly higher density of 6.29 g/cm³ [2]. This ~40% increase in density allows formulators to achieve target composite weights or radiation attenuation levels using lower volume fractions of filler, preserving the mechanical properties of the host polymer.
| Evidence Dimension | Crystallographic Density |
| Target Compound Data | 6.29 g/cm³ |
| Comparator Or Baseline | Barium sulfate (BaSO4): ~4.50 g/cm³ |
| Quantified Difference | ~40% higher density for PbSO4 |
| Conditions | Standard solid-state conditions |
Buyers formulating specialized high-density composites must select PbSO4 when the density ceiling of standard barium sulfate is insufficient to meet operational requirements.
Directly utilizes pure PbSO4 to evaluate the efficacy of lignosulfonates, carbon colloids, and other expanders in preventing hard sulfation and improving dissolution kinetics during the charge cycle, avoiding the morphological inconsistencies of electrochemically formed sulfate [1].
Serves as a pure reference standard to calibrate desulfurization reagents (e.g., ammonium carbonate, sodium citrate) and establish precise mass balances before applying these processes to highly heterogeneous spent battery pastes [2].
Acts as an ultra-dense (6.29 g/cm³), water-insoluble filler in specialized materials where standard barium sulfate fails to provide sufficient mass or radiation attenuation within the allowable volume fraction [3].
Irritant;Health Hazard;Environmental Hazard